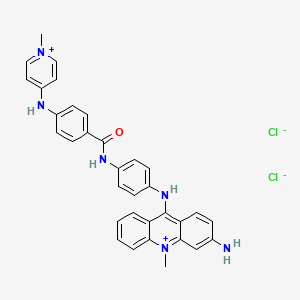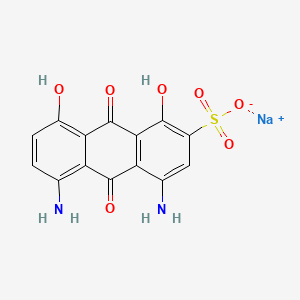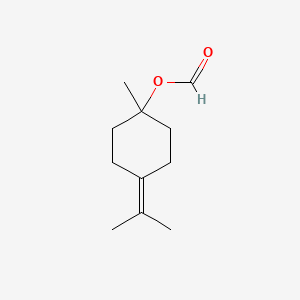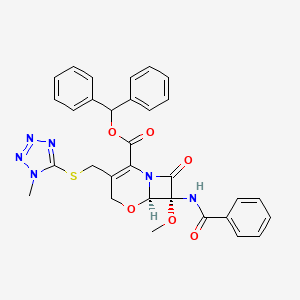
Intermediate 1 of Latamoxef Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Intermediate 1 of Latamoxef Sodium is a crucial precursor in the synthesis of Latamoxef, a broad-spectrum beta-lactam antibiotic similar in structure to cephalosporins. This intermediate plays a significant role in the pharmaceutical industry due to its application in producing antibiotics that combat bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Intermediate 1 of Latamoxef Sodium is synthesized through a series of organic reactions involving the formation of a beta-lactam ring. The process typically involves the reaction of a suitable starting material with reagents such as chloroacetyl chloride and amines under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Intermediate 1 of Latamoxef Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the intermediate, which are further processed to synthesize Latamoxef.
Applications De Recherche Scientifique
Intermediate 1 of Latamoxef Sodium is extensively used in scientific research due to its role in antibiotic synthesis. Its applications include:
Chemistry: Studying reaction mechanisms and developing new synthetic routes.
Biology: Investigating the biological activity of Latamoxef and its derivatives.
Medicine: Developing new antibiotics to combat resistant bacterial strains.
Industry: Enhancing the production processes of beta-lactam antibiotics.
Mécanisme D'action
Intermediate 1 of Latamoxef Sodium is compared with other beta-lactam intermediates such as Cephalexin and Cefuroxime. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of the tetrazolylthiomethyl group, which enhances its antibacterial activity.
Comparaison Avec Des Composés Similaires
Cephalexin
Cefuroxime
Cefaclor
Ceftriaxone
Propriétés
Formule moléculaire |
C31H28N6O6S |
|---|---|
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
benzhydryl (6R,7R)-7-benzamido-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H28N6O6S/c1-36-30(33-34-35-36)44-19-23-18-42-29-31(41-2,32-26(38)22-16-10-5-11-17-22)28(40)37(29)24(23)27(39)43-25(20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-17,25,29H,18-19H2,1-2H3,(H,32,38)/t29-,31+/m1/s1 |
Clé InChI |
VIKRLVPBOXVHOI-VEEOACQBSA-N |
SMILES isomérique |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4=CC=CC=C4)OC)OC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4=CC=CC=C4)OC)OC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


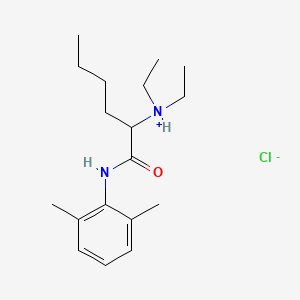

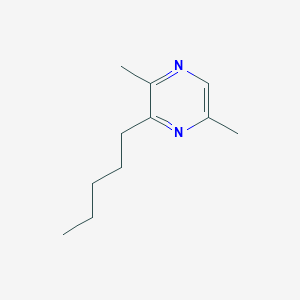
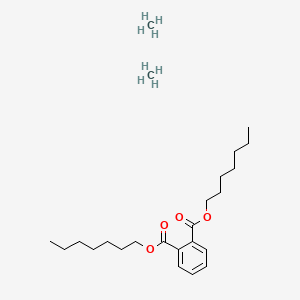
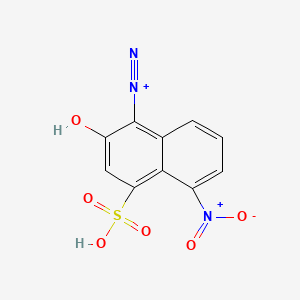
![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)

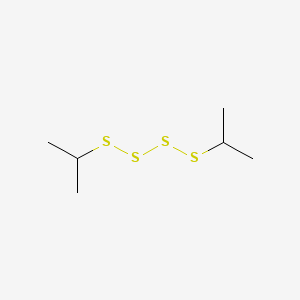
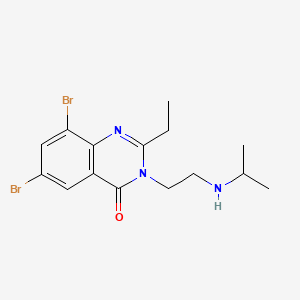
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]cyclopropanecarboxamide](/img/structure/B15346680.png)
